1,2-Dichloro-1,1,3,3,3-pentafluoropropane

概要

説明

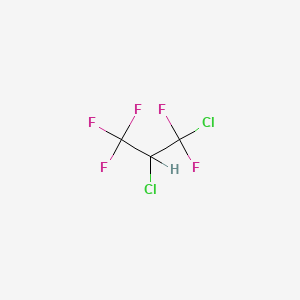

1,2-Dichloro-1,1,3,3,3-pentafluoropropane (also known as this compound or 1,2-DCFP) is a halogenated hydrocarbon that has been studied for its potential use in a variety of scientific and industrial applications. It is a colorless and odorless gas that is soluble in a variety of solvents and has a boiling point of -51°C. 1,2-DCFP is a useful reagent in chemical synthesis due to its high reactivity and low toxicity. It has also been studied for its potential applications in biochemistry, physiology, and other scientific research.

科学的研究の応用

Surface Tension Properties

1,2-Dichloro-1,1,3,3,3-pentafluoropropane, along with similar compounds, has been studied for its surface tension properties. Higashi, Shibata, and Okada (1997) measured the surface tensions of these compounds using the differential capillary rise method, providing essential data for applications that require precise surface tension measurements (Y. Higashi, T. Shibata, & M. Okada, 1997).

Production Methods

Takubo, Aoyama, and Nakada (1998) provided insights into the production methods of this compound. Their research offers a manufacturing method that aims for high yield and low cost, which is significant for its industrial-scale production (S. Takubo, H. Aoyama, & T. Nakada, 1998).

Solvent Applications in Chromatography

This compound has been found useful as a solvent in size exclusion chromatography. Isemura, Kakita, and Kawahara (2004) discovered its effectiveness in solubilizing certain polymers, indicating its potential as a valuable tool in chromatographic analysis (T. Isemura, R. Kakita, & K. Kawahara, 2004).

Environmental Impact and Recovery

The environmental hazards and adsorption recovery methods for hydrochlorofluorocarbons, including this compound, were reviewed by Tsai (2002). This research is vital for understanding its ecological impact and methods for controlling emissions (W. Tsai, 2002).

Safety and Hazards

1,2-Dichloro-1,1,3,3,3-pentafluoropropane is chemically inert in many situations, but it can react violently with strong reducing agents such as very active metals and active metals . It also reacts with strong oxidizing agents and with air under extremes of temperature . When reacted with strong bases, toxic gases can be released .

将来の方向性

As of 2015, with the phase-out of hydrochlorofluorocarbons, HCFC-225 is included in this phase-out, and applications where it was used must now be fulfilled by non-ozone-depleting substances . The production of 1,3-dichloro-1,1,2,2,3-pentafluoropropane and use as a cleaning agent replacement for CFC-113 may result in its release to the environment through various waste streams .

作用機序

Target of Action

“1,2-Dichloro-1,1,3,3,3-pentafluoropropane” is a volatile derivative of propane and is primarily used as a cleaning agent in the aerospace and electronics industries Instead, its primary role is to clean surfaces by dissolving and removing contaminants .

Mode of Action

The compound is chemically inert in many situations, but it can react violently with strong reducing agents such as very active metals and active metals . It also undergoes oxidation with strong oxidizing agents and under extremes of temperature .

Pharmacokinetics

It is known to be slightly soluble in water , which could potentially influence its distribution if it were to enter a biological system.

Result of Action

The primary result of the action of “this compound” is the removal of contaminants from surfaces. This is achieved through its properties as a solvent, allowing it to dissolve and carry away contaminants .

Action Environment

The efficacy and stability of “this compound” can be influenced by environmental factors. For example, it can react violently with strong reducing agents and undergo oxidation with strong oxidizing agents, particularly under extremes of temperature . Therefore, it is typically used in controlled environments where these factors can be managed.

生化学分析

Biochemical Properties

1,2-Dichloro-1,1,3,3,3-pentafluoropropane plays a role in biochemical reactions primarily due to its interactions with enzymes and proteins. It is known to be chemically inert under most normal conditions, but it can react with strong bases to release toxic gases . The compound’s interactions with biomolecules are not extensively documented, but its inert nature suggests limited direct biochemical activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not well-studied. Its chemical properties indicate that it may not significantly influence cell signaling pathways, gene expression, or cellular metabolism under normal conditions. The compound’s inertness suggests minimal impact on cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with strong bases and reducing agents. These interactions can lead to the release of toxic gases, which may have indirect effects on cellular and molecular processes . The compound’s inert nature under normal conditions limits its direct biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is fairly stable under most conditions but can degrade when exposed to strong bases or extreme temperatures . Long-term effects on cellular function have not been extensively studied, but its inert nature suggests limited impact over time.

Dosage Effects in Animal Models

High doses of the compound may lead to toxic effects due to the release of toxic gases when it reacts with strong bases

Metabolic Pathways

This compound is involved in metabolic pathways primarily through its interactions with strong bases and reducing agents. These interactions can lead to the release of toxic gases, which may affect metabolic flux and metabolite levels . The compound’s inert nature suggests limited direct involvement in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound is likely to be distributed evenly within cells due to its inert nature

Subcellular Localization

The subcellular localization of this compound is not extensively studied. Its chemical properties suggest that it may not be specifically targeted to any particular cellular compartments or organelles . The compound’s inert nature indicates limited effects on its activity or function within subcellular locations.

特性

IUPAC Name |

1,2-dichloro-1,1,3,3,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F5/c4-1(2(5,6)7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHBEACGJQDUPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F5 | |

| Record name | 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042030 | |

| Record name | 1,2-dichloro-1,1,3,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-dichloro-1,1,3,3,3-pentafluoropropane is a colorless odorless liquid. Nonflammable. | |

| Record name | 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

431-86-7 | |

| Record name | 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloro-1,1,3,3,3-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 225da | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-dichloro-1,1,3,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAY2SA21WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl 4-{[(2-bromoethyl)(tert-butoxycarbonyl)amino]sulfonyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1293430.png)